REACTION_SMILES
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[C:20](=[O:21])([O-:22])[O-:23].[CH2:14]1[CH2:15][S:16][CH2:17][CH2:18][NH:19]1.[CH3:26][S:27]([CH3:28])=[O:29].[F:1][c:2]1[cH:3][cH:4][c:5]([C:12]#[N:13])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12.[K+:24].[K+:25].[OH2:30]>>[c:2]1([N:19]2[CH2:14][CH2:15][S:16][CH2:17][CH2:18]2)[cH:3][cH:4][c:5]([C:12]#[N:13])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CSCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(F)c2ccccc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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N#Cc1ccc(N2CCSCC2)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |